Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine
Description
Properties
IUPAC Name |
2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)15-9-10-7-12(17-5)13(18-6)8-11(10)16-4/h7-8,15H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWCHZSXKNUUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine typically involves the reaction of tert-butylamine with 2,4,5-trimethoxybenzyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new carbon-nitrogen bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions) . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted amines and alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H23N
- Molecular Weight : Approximately 253.34 g/mol
- Structural Features : The compound consists of a tert-butyl group and a 2,4,5-trimethoxyphenyl moiety. The presence of methoxy groups enhances its solubility and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.
Chemistry
Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : Can undergo reduction reactions to yield amines or alcohols.
- Substitution : Capable of nucleophilic substitution reactions with halides or other electrophiles.
Biology
The compound is studied for its potential biological activities:
- Enzyme Inhibition : It inhibits key enzymes such as tubulin and heat shock protein 90 (Hsp90), which are essential in cellular processes like mitosis and protein folding.
- Receptor Binding : As a tertiary amine, it may interact with neurotransmitter receptors, influencing neurotransmission pathways.
Medicine
Research is ongoing to explore its therapeutic potential:
- Cancer Therapy : By disrupting mitotic spindle formation through tubulin inhibition, it shows promise in cancer treatment.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties due to its interactions with neurotransmitter systems.
Industry
In industrial applications, this compound is utilized in producing advanced materials such as polymers and nanomaterials. Its unique chemical properties make it an attractive candidate for developing innovative materials.
Case Studies and Research Findings
- Neurotransmission Studies : A study demonstrated that this compound significantly altered neurotransmission pathways by acting on specific receptors. This research highlights its potential role in developing treatments for neurological disorders.
- Cancer Research : Preliminary findings indicate that this compound can effectively inhibit cancer cell proliferation by disrupting microtubule dynamics. Further studies are needed to validate these findings and explore clinical applications.
- Material Science Innovations : Researchers have successfully incorporated this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects . The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing metabolic pathways . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Amine Group
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine
- CAS No.: 893572-94-6
- Molecular Formula: C₁₄H₂₃NO₃ (identical to the target compound)
- Key Differences : The tert-butyl group is replaced with a 2-methylpropyl (isobutyl) group.
- Reactivity: The linear isobutyl chain may offer greater conformational flexibility, influencing binding kinetics in biological systems .
Prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine
- CAS No.: 880809-17-6
- Molecular Formula: C₁₃H₁₉NO₃
- Key Differences : The tert-butyl group is replaced with an allyl (prop-2-en-1-yl) group.
- Implications :
Variations in Methoxy Substitution Patterns
Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine
- CAS No.: CID 16788785
- Molecular Formula: C₁₃H₂₁NO₂
- Key Differences : Lacks the 4-methoxy group present in the target compound.
- Hydrogen Bonding: The absence of the 4-methoxy group may diminish hydrogen-bonding capacity, affecting solubility and binding affinity .
(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
- CAS No.: 893574-86-2
- Molecular Formula: C₁₄H₂₃NO₃
- Key Differences : Methoxy groups are at the 3-, 4-, and 5-positions instead of 2-, 4-, and 5-.
- Implications: Stereoelectronic Effects: The 3,4,5-trimethoxy pattern creates a symmetrical electron-donating profile, contrasting with the asymmetric 2,4,5-substitution. This could enhance interactions with planar binding pockets (e.g., in DNA or enzymes).
Variations in Aromatic Substituents
Tert-butyl[(3-nitrophenyl)methyl]amine
- CAS No.: N/A
- Molecular Formula : C₁₁H₁₆N₂O₂
- Key Differences : The trimethoxyphenyl group is replaced with a 3-nitrophenyl group.
- Implications: Electronic Effects: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity in substitution reactions.
Biological Activity
Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine is a tertiary amine that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a 2,4,5-trimethoxyphenyl moiety, which contribute to its unique chemical properties and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : Approximately 253.34 g/mol
- Structure : The presence of three methoxy groups enhances solubility and reactivity, making it an attractive candidate for various applications in medicinal chemistry and organic synthesis.
Target Interactions
This compound interacts with various biological targets:
- Enzyme Inhibition : It has been reported to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial in cellular processes like mitosis and protein folding.
- Receptor Binding : As a tertiary amine, it may act as a ligand for neurotransmitter receptors, potentially influencing neurotransmission pathways.
Biochemical Pathways
The compound's interactions can disrupt key biochemical pathways:
- Neurotransmission : By binding to specific receptors in the nervous system, it could alter nerve signal transmission.
- Cancer Pathways : The inhibition of tubulin polymerization suggests potential applications in cancer therapy by disrupting mitotic spindle formation during cell division .
Pharmacokinetics
Tertiary amines like this compound are generally well absorbed due to their ability to form salts and permeate biological membranes. Factors such as pH and temperature can influence the compound's stability and efficacy by affecting its protonation state.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds featuring the trimethoxyphenyl group:
- A study demonstrated that structural modifications on the trimethoxyphenyl moiety enhanced anticancer activity against human melanoma cell lines (A375, M14, RPMI7951), achieving IC values as low as 1.1 nM .
- Another investigation showed that derivatives with similar structures exhibited significant tumor growth inhibition in xenograft models, indicating strong preclinical efficacy against cancer .
Cytotoxicity Assays
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound:
| Cell Line | IC (µM) | Selectivity Index |
|---|---|---|
| B16-F10 | 73.29 | 10.10 |
| HEP G2 | 6.63 | 111.7 |
| HT-29 | 7.31 | 101.3 |
These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with notable selectivity towards certain types .
Q & A
Q. What are the common synthetic routes for tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine, and how are intermediates stabilized?
The synthesis typically involves reductive amination between tert-butylamine and 2,4,5-trimethoxybenzaldehyde, followed by purification via column chromatography. Key steps include:
- Protection of the amine group using tert-butyloxycarbonyl (Boc) to prevent undesired side reactions.
- Reductive amination with sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 5–6) to form the secondary amine bond .
- Deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final compound. Stabilization of intermediates often requires inert atmospheres (N₂/Ar) and low-temperature storage (−20°C) to prevent oxidation of methoxy groups .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) confirms the presence of the tert-butyl group (δ 1.2–1.4 ppm) and aromatic methoxy protons (δ 3.7–3.9 ppm).
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 294.1804).
- HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts like unreacted aldehyde or over-alkylated derivatives .
Q. What preliminary biological screening approaches are recommended for this compound?
- Microtubule polymerization inhibition assays (e.g., turbidimetry at 350 nm) to evaluate anticancer potential, as structural analogs disrupt tubulin dynamics .
- Antimicrobial disk diffusion tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zone-of-inhibition measurements .
- Cytotoxicity profiling using MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Continuous flow synthesis improves reaction control, reducing byproduct formation (e.g., over-alkylation) by maintaining precise temperature (50–60°C) and reagent stoichiometry .
- Catalyst screening : Transition metals (e.g., Pd/C) enhance reductive amination efficiency, but residual metal contamination must be quantified via ICP-MS .
- Solvent optimization : Substituting methanol with tetrahydrofuran (THF) reduces methoxy group hydrolysis, confirmed by LC-MS monitoring .
Q. How to resolve contradictions in reported bioactivity data across structural analogs?
- Comparative SAR studies : Test this compound alongside analogs (e.g., methyl or propan-2-yl derivatives) under identical assay conditions to isolate substituent effects .
- Dose-response curve normalization : Account for batch-to-batch purity variations using HPLC-calibrated stock solutions .
- Target engagement assays (e.g., SPR or ITC) quantify binding affinities to specific enzymes (e.g., Hsp90 or tubulin) to validate mechanistic hypotheses .
Q. What strategies are effective for molecular docking studies targeting trimethoxyphenyl-containing compounds?
- Ligand preparation : Parameterize the tert-butyl group’s steric effects using force fields (e.g., CHARMM) to avoid false-positive binding poses .
- Binding site flexibility : Employ induced-fit docking (e.g., Schrödinger Suite) to model conformational changes in targets like β-tubulin’s colchicine-binding site .
- Validation via mutagenesis : Compare docking predictions with experimental data from target proteins with key residue mutations (e.g., T179V in β-tubulin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
